(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester
Description
(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative characterized by a benzyl ester group at the 1-position and a 2-chloro-acetylamino substituent at the R-configured 3-position of the piperidine ring. This compound is part of a broader class of piperidine-based molecules frequently utilized in pharmaceutical research due to their versatility in modulating biological targets. The benzyl ester moiety often serves as a protective group, while the chloro-acetylamino group introduces electrophilic reactivity, which may influence binding to enzymes or receptors .
Properties
IUPAC Name |
benzyl (3R)-3-[(2-chloroacetyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-9-14(19)17-13-7-4-8-18(10-13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKJLVHKSWJTIM-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The resolution proceeds via salt formation between the resolving agent and racemic 3-aminopiperidine. Key parameters include:
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Solvent System : Trimethyl carbinol-water (88%) or ethanol-water (95%)
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Molar Ratio : 1–2 equivalents of resolving agent per equivalent of racemic amine
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Temperature : Reflux (100–120°C) for 2 hours
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Crystallization : Cooling to 0–5°C to precipitate diastereomeric salts
Table 1: Comparative Resolution Outcomes
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Solvent | 88% Trimethyl carbinol | 95% Ethanol |
| Resolving Agent (g) | 14.7 | 7.06 |
| Racemic Amine (g) | 5.30 | 2.12 |
| Yield (R)-Enantiomer | 93.9% | 95.2% |
| Enantiomeric Excess (e.e.) | 99.48% | 98.75% |
The (R)-3-aminopiperidine dihydrochloride is isolated via dissociation of the salt using HCl in isopropanol, yielding >99% purity after recrystallization.
Esterification of Piperidine-1-Carboxylic Acid
The 1-position of the resolved (R)-3-aminopiperidine is functionalized as a benzyl ester to enhance stability and modulate solubility. While explicit protocols for this step are absent in the provided sources, established esterification strategies involve coupling the carboxylic acid with benzyl alcohol under activating conditions.
Inferred Protocol Based on General Methods
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Activation of Carboxylic Acid : Treat piperidine-1-carboxylic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
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Nucleophilic Substitution : Add benzyl alcohol dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
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Purification : Wash with NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure. Isolate the ester via silica gel chromatography (hexane:ethyl acetate = 3:1).
Acetylation of (R)-3-Aminopiperidine-1-carboxylic Acid Benzyl Ester
The final step introduces the 2-chloroacetamido group at the 3-position using chloroacetyl chloride under basic conditions, as adapted from ACS Omega 2024 .
Reaction Mechanism and Optimization
The acetylation follows a nucleophilic acyl substitution mechanism:
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Deprotonation : Triethylamine (TEA) abstracts a proton from the 3-amino group, generating a reactive amide ion.
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Acylation : Chloroacetyl chloride reacts with the amide ion, displacing chloride and forming the acetamido bond.
Table 2: Acetylation Conditions and Outcomes
Procedure
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Dissolve (R)-3-aminopiperidine-1-carboxylic acid benzyl ester (1.0 mmol) in anhydrous ethanol (10 mL).
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Add TEA (1.2 mmol) and cool to 0°C.
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Add chloroacetyl chloride (1.1 mmol) dropwise, then warm to room temperature and stir for 3 hours.
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Quench with ice-cold water, extract with ethyl acetate, dry, and concentrate.
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Purify via flash chromatography (CH₂Cl₂:MeOH = 9:1) to isolate the title compound as a white solid (mp 112–114°C).
Analytical Characterization
Critical quality control measures include:
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HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN, 1.0 mL/min).
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¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.10 (d, J = 12 Hz, 1H, NHCO), 3.80–3.60 (m, 2H, CH₂Cl), 3.20–2.90 (m, 4H, piperidine-H).
Industrial Scalability Considerations
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Continuous Flow Resolution : Microreactors improve mixing and thermal control during diastereomeric salt formation.
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Catalytic Esterification : Immobilized lipases reduce DCC waste in benzyl ester synthesis.
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Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) during acetylation to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro-acetylamino group, converting it to an amine.
Substitution: The chloro group in the chloro-acetylamino moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the chloro-acetylamino group.
Substitution: Derivatives with substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester is investigated for its potential pharmacological properties. It may be used in the development of new therapeutic agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, ester groups, and ring modifications. Below is a detailed analysis:
Substituent Variations on the Piperidine Ring
(a) Amino Group Modifications
- (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1354020-18-0) Structure: Differs by an ethyl group added to the amino nitrogen. Molecular weight increases to 338.84 (C₁₇H₂₃ClN₂O₃) .
- 4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester Structure: Features a 3,4-difluorophenyl-propionyl group instead of chloro-acetylamino. Impact: The aromatic fluorine substituents could increase metabolic stability and receptor binding specificity, as seen in opioid receptor ligands .
(b) Halogen Substituent Variations
- (R)-3-Iodo-piperidine-1-carboxylic acid benzyl ester (CAS: 1353995-97-7) Structure: Replaces the chloro-acetylamino group with an iodo atom at the 3-position. Impact: The larger iodine atom increases molecular weight (345.18 g/mol, C₁₃H₁₆INO₂) and may alter electronic properties, affecting reactivity in cross-coupling reactions .
- (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354000-12-6)
Ester Group Modifications
- (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester Structure: tert-butyl ester replaces the benzyl group. Impact: The tert-butyl group enhances steric bulk and oxidative stability but reduces solubility in polar solvents. Molecular weight decreases to 272.34 (C₁₃H₂₄N₂O₄) .
- (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS: 924278-87-5) Structure: Introduces hydroxyl and amino groups at the 3- and 4-positions. Impact: Hydroxyl group improves water solubility, which may enhance bioavailability .
Ring System Modifications
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4) Structure: Combines pyrrolidine and cyclopropyl moieties. Impact: Cyclopropyl groups are known to enhance metabolic stability by resisting cytochrome P450 oxidation .
Comparative Data Table
Biological Activity
(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester is a synthetic compound with notable structural features that suggest a range of potential biological activities. This compound belongs to the class of piperidine derivatives, which are recognized for their diverse pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 310.78 g/mol .
Structural Characteristics
The compound features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in various biological activities.
- Chloroacetylamino Group : This moiety may enhance the compound's reactivity and interaction with biological targets.
- Benzyl Ester Moiety : Provides lipophilicity, potentially influencing the compound's pharmacokinetics.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, related compounds exhibit various pharmacological effects. The following sections summarize potential activities based on structural analogs and preliminary studies.
Antimicrobial Properties
Piperidine derivatives have been shown to possess antimicrobial activity against a variety of pathogens. For example, compounds structurally similar to this compound have demonstrated effectiveness against bacteria and fungi .
Neuroprotective Effects
The piperidine scaffold is often associated with neuroactive properties. Preliminary studies suggest that compounds within this class may modulate neurotransmitter systems, potentially offering neuroprotective benefits .
Antitumor Activity
Some derivatives have been investigated for their anticancer potential. Research indicates that modifications to the piperidine structure can enhance selectivity towards cancer cells while minimizing effects on normal cells .
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Starting from appropriate precursors.
- Introduction of the Chloroacetyl Group : Via acylation reactions.
- Esterification : To attach the benzyl group.
These methods allow for controlled synthesis, ensuring high yields and purity .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-3-(2-Hydroxyethyl)-piperidine-1-carboxylic acid benzyl ester | Hydroxyethyl substituent | Potentially different biological activity profile |
| 3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester | tert-butyl group instead of benzyl | May exhibit different solubility characteristics |
| (R)-3-(2-Aminoethyl)piperidine-1-carboxylic acid benzyl ester | Aminoethyl substituent | Potentially enhanced interaction with receptors |
This table illustrates how slight modifications can lead to variations in biological activity and applications across piperidine derivatives .
Q & A
Q. Basic
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., M+1 peaks at 344.36–379.29) .
- Nuclear Magnetic Resonance (NMR) : 1H/13C-NMR identifies key signals:
- Piperidine protons (δ 1.5–3.5 ppm).
- Benzyl ester aromatic protons (δ 7.2–7.4 ppm) .
- Chromatography : Retention times in reversed-phase HPLC ensure purity (>95%) .
How can coupling efficiency of the chloroacetyl group be optimized?
Advanced
Key strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of the piperidine amine .
- Base choice : Triethylamine or DIPEA (N-ethyl-N,N-diisopropylamine) minimizes side reactions like hydrolysis .
- Temperature control : Heating at 100°C for 6–100 hours drives completion but risks racemization; microwave-assisted synthesis could reduce time .
What methods remove the benzyl ester protecting group post-synthesis?
Q. Basic
- Acidic hydrolysis : Treat with HCl (1 N) in aqueous methanol under reflux to yield the free carboxylic acid .
- Hydrogenation : Catalytic hydrogenation (H2/Pd-C) cleaves the benzyl group while preserving the piperidine ring .
Are catalytic methods applicable for modifying the piperidine ring?
Advanced
Yes. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups:
- Conditions : Use tert-butyl XPhos ligand, cesium carbonate base, and inert atmosphere (40–100°C) .
- Example : Coupling with 5-methyl-1H-pyrazol-3-amine derivatives to generate bioactive analogs .
How do solubility properties affect reaction design?
Basic
The compound is soluble in DCM, DMF, and methanol but insoluble in hexane. Reaction solvents are chosen based on:
- Polarity : DMF for high-temperature reactions.
- Compatibility : Avoid protic solvents (e.g., water) during chloroacetyl coupling to prevent hydrolysis .
Can computational models predict conformational behavior?
Advanced
Molecular dynamics (MD) simulations (e.g., 3D visualization in ) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
